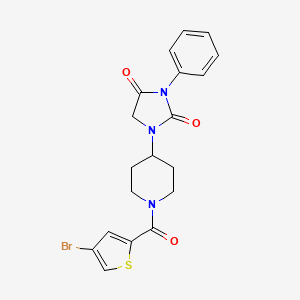

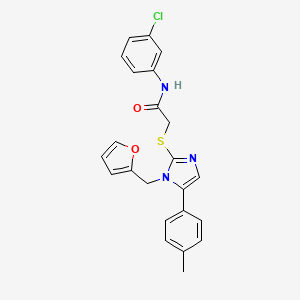

4-(4-chlorophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(4-chlorophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a chlorophenyl group, a cyclohexyl group, a pyrrole ring, and a thiophene ring. The presence of these groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the chlorophenyl group could be introduced via a Friedel-Crafts acylation, the cyclohexyl group via a Grignard reaction, and the pyrrole and thiophene rings via a Paal-Knorr synthesis .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrole and thiophene rings are aromatic, meaning they have a special stability due to delocalized electrons. The chlorophenyl and cyclohexyl groups are likely to add steric bulk .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the carbonyl group in the carboxamide could be susceptible to nucleophilic attack, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxamide group could enhance solubility in polar solvents, while the aromatic rings and cyclohexyl group could enhance solubility in nonpolar solvents .科学的研究の応用

Heterocycle-Based Electric Conductors

Research on heterocyclic compounds, including pyrrole- and thiophene-based conductors, highlights the potential of these materials in designing electrically conductive polymers. The control of redox potentials through the spacer strategy and the investigation of end-methyl-capped thiophene oligomers offer insights into optimizing the electrical properties of these materials for applications in organic electronics and beyond (Pagani, 1994).

Environmental Impact of Chlorophenols

The degradation and environmental impact of chlorophenols, a group closely related to chlorophenyl compounds, have been extensively reviewed. These studies explore the pathways and mechanisms through which chlorophenols are transformed in the environment, highlighting the importance of understanding these processes for environmental protection and remediation efforts (Peng et al., 2016).

Thiophene Analogues and Carcinogenicity

The synthesis and evaluation of thiophene analogues of known carcinogens provide a foundation for assessing the potential health risks associated with similar compounds. These studies, focused on understanding the biological activity and carcinogenic potential of thiophene derivatives, underscore the importance of thorough toxicological evaluation for new organic compounds (Ashby et al., 1978).

Organic Light Emitting Diodes (OLEDs) and Conducting Polymers

The development of conducting polymers, such as polythiophenes, for use in OLEDs and other electronic devices, demonstrates the application potential of thiophene-based compounds. These materials are valued for their high conductivity, transparency, and thermal stability, making them suitable for a wide range of electronic applications (Shi et al., 2015).

将来の方向性

特性

IUPAC Name |

4-(4-chlorophenyl)-N-cyclohexyl-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2OS/c22-16-10-8-15(9-11-16)18-14-26-20(19(18)24-12-4-5-13-24)21(25)23-17-6-2-1-3-7-17/h4-5,8-14,17H,1-3,6-7H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCVICSYSDEKMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one](/img/structure/B2718117.png)

![2-[(4-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone](/img/structure/B2718123.png)

![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B2718128.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2718130.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,3-dimethoxybenzamide](/img/structure/B2718134.png)